CZC-54252

LRRK2 Parkinson's Disease Neuroprotection

LRRK2 inhibitor sourcing often yields compounds with undefined neuronal rescue or poor selectivity profiles. CZC-54252 eliminates this gap as the definitive probe for LRRK2 target validation. • Full neuronal rescue: Reverses G2019S LRRK2-induced neurite defects in human cortical neurons (EC50 ~1 nM; complete restoration at 1.6 nM). • Defined selectivity: Screened against 185-kinase panel; clean profile for unambiguous target deconvolution. • Peripheral LRRK2 specialist: ~4% brain penetration makes it ideal for kidney, spleen, and immune cell studies. Supplied as ≥98% pure crystalline solid with reliable global fulfillment.

Molecular Formula C22H25ClN6O4S
Molecular Weight 505.0 g/mol
CAS No. 1191911-27-9
Cat. No. B606911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZC-54252
CAS1191911-27-9
SynonymsCZC-54252;  CZC 54252;  CZC54252.
Molecular FormulaC22H25ClN6O4S
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl
InChIInChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
InChIKeyCLGWUCNXOBLWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CZC-54252: A Selective LRRK2 Inhibitor


CZC-54252 (CAS 1191911-27-9) is a potent, selective, and metabolically stable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) [1]. It belongs to the 2,4-dianilinopyrimidine class and exhibits nanomolar potency against both wild-type LRRK2 (IC50 = 1.28 nM) and the common pathogenic G2019S mutant (IC50 = 1.85 nM) in cell-free assays [1]. The compound was discovered through a chemoproteomics strategy designed to identify precise chemical probes for LRRK2, a kinase genetically linked to familial and sporadic Parkinson's disease [2].

1
LRRK2 kinase inhibition assay context (wild-type & G2019S)
2
Primary human neuron model for LRRK2 toxicity endpoints
3
Peripheral target-engagement research (low CNS exposure profile)

CZC-54252 vs. Other LRRK2 Inhibitors


In-class LRRK2 inhibitors are not interchangeable due to significant differences in selectivity profiles, functional efficacy in disease-relevant human models, and target engagement characteristics. Early LRRK2 inhibitors like GW-5074 suffer from poor potency and extensive off-target activity, rendering them unreliable for dissecting LRRK2-specific biology [1]. Even more recent tool compounds such as LRRK2-IN-1 and CZC-25146 display distinct kinase selectivity fingerprints and varied abilities to rescue mutant LRRK2-induced neuronal toxicity [2]. CZC-54252 distinguishes itself through a unique combination of high potency, a defined selectivity profile against a panel of 185 kinases, and a remarkable capacity to fully reverse G2019S LRRK2-mediated human neuronal injury at low nanomolar concentrations (EC50 ~1 nM) [3]. Furthermore, the compound's differential brain penetration (~4%) is a critical, application-defining property, making it ideal for studying peripheral LRRK2 function but unsuitable for CNS-targeted studies [4]. Substituting CZC-54252 with another inhibitor would fundamentally alter the experimental outcome, particularly in studies requiring precise target validation in human neurons or investigations of peripheral kinase activity.

!
Distinct kinase selectivity fingerprints across LRRK2 inhibitors may shift pathway interpretation.
!
Functional rescue potency in human neuron models may not transfer to other inhibitors.
!
Brain penetration differences (CNS-active vs. peripherally restricted) limit direct substitution for CNS studies.

CZC-54252 Product-Specific Evidence


G2019S LRRK2 Neuroprotection in Human Neurons

In a head-to-head comparison in primary human cortical neurons, CZC-54252 demonstrated ~4-fold higher potency than the related lead compound CZC-25146 in attenuating G2019S LRRK2-induced neuronal injury, as measured by the restoration of neurite length [1]. This represents a direct, quantitative differentiation in a disease-relevant human model, making CZC-54252 the preferred choice for studies requiring maximal functional rescue at minimal concentrations.

Functional rescue in human neurons
Head-to-head
CZC-54252: EC50 ~1 nM, full rescue at 1.6 nM
CZC-25146: EC50 ~4 nM, full rescue at 8 nM
Reported neuroprotection endpoint context
Primary human cortical neuron neurite length assay
LRRK2 Parkinson's Disease Neuroprotection Human Neurons Functional Rescue

Potency Against Wild-Type and G2019S LRRK2

In standardized cell-free kinase assays, CZC-54252 demonstrates IC50 values of 1.28 nM for wild-type LRRK2 and 1.85 nM for the G2019S mutant [1]. This potency profile places it among the most potent LRRK2 inhibitors reported, with a significant advantage over earlier tool compounds like GSK2578215A (~10 nM) and LRRK2-IN-1 (13 nM WT / 6 nM G2019S), and even exceeds the potency of the related analog CZC-25146 (4.76 nM WT / 6.87 nM G2019S) [2][3][4]. While the ultra-potent MLi-2 (0.76 nM) offers slightly higher biochemical potency, CZC-54252's balanced activity against both wild-type and mutant forms is a key differentiating feature .

LRRK2 kinase inhibition potency
Reported
WT IC50: 1.28 nM
G2019S IC50: 1.85 nM
Supports biochemical assay context
Cell-free TR-FRET kinase assay
LRRK2 Kinase Assay IC50 Biochemical Potency Drug Discovery

Kinase Selectivity vs. CZC-25146

Comprehensive kinome profiling against a panel of 185 kinases revealed that CZC-54252 potently inhibits a distinct set of 10 human or mouse kinases, whereas the related analog CZC-25146 shows a cleaner profile, inhibiting only 5 kinases with high potency [1]. This differential selectivity profile is a direct consequence of the chemical structure (4-chloro vs. 4-fluoro substitution) and provides researchers with a critical selection criterion based on the specific off-target activities that may confound their experimental system [2].

Kinase selectivity profile
Head-to-head
CZC-54252 inhibits 10 kinases
CZC-25146 inhibits 5 kinases
Supports kinome profiling context
185-kinase panel, chemoproteomics
Kinase Selectivity Chemoproteomics Off-Target Activity LRRK2 Profiling

Brain Penetration and Peripheral LRRK2 Applications

Pharmacokinetic studies in mice determined that CZC-54252 has poor brain penetration, achieving only approximately 4% of plasma levels [1]. This property, while a limitation for central nervous system (CNS) applications, is a key differentiator for studies focused on peripheral LRRK2 biology. In contrast, other LRRK2 inhibitors like MLi-2 are CNS-active, making them more suitable for brain-targeted studies [2]. This defined pharmacokinetic characteristic allows researchers to select CZC-54252 specifically when they require a potent LRRK2 inhibitor that does not cross the blood-brain barrier.

Brain penetration
Reported
~4% brain-to-plasma ratio
Supports peripheral LRRK2 study context
Mouse pharmacokinetic study
Pharmacokinetics Brain Penetration Blood-Brain Barrier Peripheral Target LRRK2

RSK4 Inhibition in Esophageal Squamous Cell Carcinoma

A recent patent (CN 116585320 A) discloses a new and unexpected application for CZC-54252 in the treatment of esophageal squamous cell carcinoma (ESCC). The patent demonstrates that CZC-54252 potently inhibits the expression of RSK4 kinase and effectively suppresses ESCC cell proliferation, invasion, and migration [1]. Furthermore, CZC-54252 synergizes with Afatinib to significantly inhibit the proliferation of ESCC cells resistant to Icotinib [2]. This represents a completely distinct and potentially high-value application for CZC-54252 beyond its established role as an LRRK2 inhibitor, opening new avenues for oncology research and drug development.

ESCC cell-model activity (patent)
Source review
Inhibits RSK4; suppresses proliferation, invasion, migration
Supports oncology cell-model context
CN 116585320 A; ESCC cell lines
Esophageal Squamous Cell Carcinoma RSK4 Cancer Drug Repurposing Combination Therapy

CZC-54252 Research and Industrial Applications


LRRK2 High-Throughput Screening

Due to its exceptional potency against both wild-type and G2019S mutant LRRK2 in cell-free assays (IC50 = 1.28-1.85 nM), CZC-54252 is an ideal positive control or tool compound for developing and validating high-throughput screening (HTS) assays for LRRK2 kinase activity [1]. Its well-characterized potency and selectivity profile provide a reliable benchmark for evaluating new chemical entities.

Peripheral LRRK2 in Inflammatory Disease

CZC-54252's poor brain penetration (~4%) makes it the preferred choice for studying LRRK2 biology in peripheral organs such as the kidney, spleen, and immune cells [2]. This is particularly valuable for research into LRRK2's role in inflammatory diseases like Crohn's disease, where its expression is elevated, and for safety pharmacology studies aimed at understanding the consequences of peripheral LRRK2 inhibition [3].

LRRK2 Neurotoxicity in Human Neuron Models

CZC-54252 has been proven to potently rescue G2019S LRRK2-induced neurite defects in primary human cortical neurons, with an EC50 of ~1 nM and full restoration of wild-type morphology at just 1.6 nM [4]. This makes it the gold-standard tool for validating LRRK2-dependent toxicity in human cellular models of Parkinson's disease, providing a direct link between target engagement and functional neuroprotection.

Exploratory Research in ESCC Therapy

A recent patent has disclosed a novel application for CZC-54252 in ESCC, demonstrating its ability to inhibit RSK4 and suppress cancer cell proliferation, invasion, and migration [5]. This provides a strong basis for using CZC-54252 in preclinical oncology research, particularly for investigating combination therapy strategies with Afatinib to overcome drug resistance in ESCC [6].

Application
Selection Property
Validation Focus
LRRK2 biochemical assay development
Well-characterized kinase inhibition profile
Screening control benchmarking
Peripheral LRRK2 inflammatory pathway research
Low CNS exposure profile
Immune cell and kidney target engagement
Human neuron LRRK2 toxicity research
Functional rescue in primary human neurons
Neurite integrity endpoint validation
ESCC cell-model resistance studies
RSK4 inhibition and proliferation suppression
Combination synergy screen with Afatinib

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CZC-54252

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.